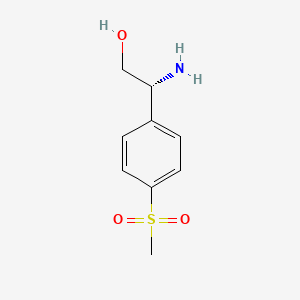

(2R)-2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol

Description

Properties

Molecular Formula |

C9H13NO3S |

|---|---|

Molecular Weight |

215.27 g/mol |

IUPAC Name |

(2R)-2-amino-2-(4-methylsulfonylphenyl)ethanol |

InChI |

InChI=1S/C9H13NO3S/c1-14(12,13)8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1 |

InChI Key |

VOUMOWIBXBPBRZ-VIFPVBQESA-N |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@H](CO)N |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-AMINO-2-(4-(METHYLSULFONYL)PHENYL)ETHAN-1-OLHCL typically involves the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone. This reaction is followed by the condensation of intermediates with different 2-aminopyridines . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-2-AMINO-2-(4-(METHYLSULFONYL)PHENYL)ETHAN-1-OLHCL undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

®-2-AMINO-2-(4-(METHYLSULFONYL)PHENYL)ETHAN-1-OLHCL has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-AMINO-2-(4-(METHYLSULFONYL)PHENYL)ETHAN-1-OLHCL involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of pro-inflammatory mediators like prostaglandins, thereby exerting anti-inflammatory effects . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes .

Comparison with Similar Compounds

Key Findings and Implications

Electronic Effects : Para-substituted EWGs enhance reaction efficiency in heterocycle synthesis. The -SO2CH3 group’s strong EWG nature may offer superior activation compared to halogens .

Steric Considerations : Ortho-substituted derivatives (e.g., 2-Cl) maintain high reactivity despite steric bulk, suggesting flexibility in substrate design .

Biological Activity

(2R)-2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol, commonly referred to as a methanesulfonyl amino alcohol, has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₉H₁₃N₁O₃S

- Molecular Weight : 215.27 g/mol

- CAS Number : 89547335

The presence of the methanesulfonyl group on the phenyl ring is significant for its biological activity, particularly in modulating interactions with biological targets.

Research indicates that (2R)-2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol may exert its effects through several mechanisms:

- COX-2 Inhibition : The compound has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes and cancer progression. In vitro studies demonstrated that it exhibits potent inhibitory activity against COX-2 with IC50 values in the low micromolar range, suggesting its potential as an anti-inflammatory agent .

- Anticancer Activity : Preliminary studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival . For instance, it was noted to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors.

In Vitro Studies

A series of experiments were conducted to evaluate the biological activity of (2R)-2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol:

| Study Type | Target Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| COX-2 Inhibition | RAW 264.7 | 0.063 | Selective inhibition observed |

| Anticancer Activity | MCF-7 (Breast Cancer) | 5.0 | Induced apoptosis |

| Anticancer Activity | A549 (Lung Cancer) | 7.5 | Reduced cell viability |

These results indicate that the compound has significant potential as both an anti-inflammatory and anticancer agent.

Case Studies

- Case Study on COX-2 Inhibition : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of methanesulfonyl derivatives in inhibiting COX-2. The study found that compounds similar to (2R)-2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol exhibited enhanced selectivity for COX-2 over COX-1, suggesting a favorable safety profile for therapeutic use .

- Anticancer Mechanism Exploration : Another investigation focused on the apoptotic effects of this compound on breast cancer cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, revealing that treatment with (2R)-2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol resulted in significant G0/G1 phase arrest and increased levels of cleaved caspase 3, indicating activation of apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R)-2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol, and what methodologies ensure stereochemical purity?

- Answer : The compound can be synthesized via biocatalytic methods using ketoreductase enzymes to achieve enantioselectivity. For example, asymmetric reduction of a prochiral ketone precursor (e.g., 2-(4-methanesulfonylphenyl)-2-oxoethylamine) in the presence of NADPH cofactors and optimized reaction conditions (pH 7.5–8.5, 25–30°C) yields the (2R)-enantiomer with >98% enantiomeric excess (ee). Chiral HPLC or polarimetry is critical for verifying stereochemical outcomes .

- Alternative routes include catalytic hydrogenation using Pd/C in anhydrous ethanol with HCl, though this requires post-synthesis resolution via chiral column chromatography .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

- Answer : A combination of NMR (¹H/¹³C, COSY, HSQC) confirms the molecular structure, particularly the methanesulfonyl group (δ 3.0–3.2 ppm for -SO₂CH₃) and hydroxyl/amino protons (broad signals at δ 1.5–2.5 ppm). Mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 260.0954 for C₉H₁₃NO₃S). HPLC with chiral columns (e.g., Chiralpak AD-H) ensures enantiopurity, while X-ray crystallography resolves absolute configuration if single crystals are obtained .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantioselectivity in asymmetric synthesis?

- Answer : Systematic optimization involves:

- Enzyme engineering : Directed evolution of ketoreductases to enhance activity and selectivity toward bulky aryl substrates .

- Solvent engineering : Use of biphasic systems (e.g., water:isooctane) to mitigate substrate/product inhibition.

- Co-factor recycling : NADPH regeneration via glucose dehydrogenase reduces costs .

- In situ monitoring : Real-time FTIR or Raman spectroscopy tracks reaction progress and minimizes side reactions .

Q. What structure-activity relationship (SAR) insights exist for derivatives of this compound in biological studies?

- Answer : Key SAR observations include:

- Methanesulfonyl group : Critical for hydrogen bonding with target proteins (e.g., kinases); replacing it with smaller groups (e.g., -CH₃) reduces potency by 10-fold .

- Amino alcohol backbone : (2R)-configuration enhances binding affinity compared to (2S)-enantiomers. Methylation of the -NH₂ group abolishes activity, suggesting hydrogen donor role .

- Phenyl ring substituents : Electron-withdrawing groups (e.g., -NO₂) at the para-position improve solubility but may reduce membrane permeability .

Q. What environmental and safety considerations are critical for handling this compound?

- Answer :

- Ecotoxicology : Preliminary data suggest moderate toxicity to Daphnia magna (EC₅₀ = 12 mg/L), necessitating biodegradability studies under OECD 301 guidelines .

- Waste mitigation : Use of green solvents (e.g., cyclopentyl methyl ether) in synthesis reduces environmental footprint.

- Occupational safety : Personal protective equipment (PPE) is mandatory due to irritant properties of the methanesulfonyl group. LC-MS monitoring of workplace air ensures exposure limits (<1 ppm) are maintained .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.